molecular formula C10H11NO2S B8265347 3-(Acetoxymethyl)thiobenzamide

3-(Acetoxymethyl)thiobenzamide

Cat. No.: B8265347
M. Wt: 209.27 g/mol
InChI Key: YLERXYDRELDFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Acetoxymethyl)thiobenzamide is an organic compound with the molecular formula C10H11O2N1S1 It is a derivative of thiobenzamide, where the acetoxymethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetoxymethyl)thiobenzamide typically involves the reaction of thiobenzamide with acetic anhydride in the presence of a catalyst. The reaction proceeds through the acetylation of the thiobenzamide, resulting in the formation of the acetoxymethyl group. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride

    Solvent: Organic solvents like dichloromethane or toluene

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Acetoxymethyl)thiobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiobenzamide group to a thioamide or amine.

    Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Thioamides or amines

    Substitution: Various substituted thiobenzamides

Scientific Research Applications

3-(Acetoxymethyl)thiobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Acetoxymethyl)thiobenzamide involves its interaction with specific molecular targets. The acetoxymethyl group can undergo hydrolysis to release acetic acid and the active thiobenzamide moiety. This active moiety can then interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Acetoxymethyl)thiobenzamide
  • 3-(6-Thiocarbamoyl)thiobenzamide
  • 4-(Acetoxy)thiobenzamide

Uniqueness

3-(Acetoxymethyl)thiobenzamide is unique due to the specific positioning of the acetoxymethyl group on the benzene ring, which can influence its reactivity and biological activity. Compared to its isomers and other thiobenzamide derivatives, it may exhibit different chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3-carbamothioylphenyl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-7(12)13-6-8-3-2-4-9(5-8)10(11)14/h2-5H,6H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLERXYDRELDFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(=CC=C1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.